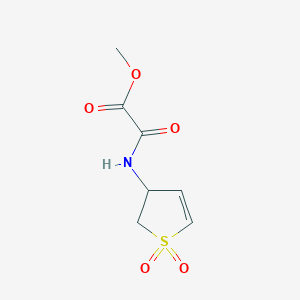

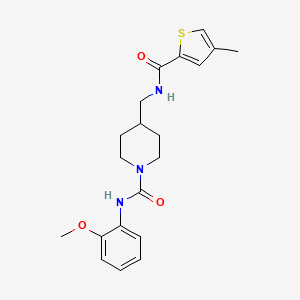

![molecular formula C17H14F3N3O2S B2888883 N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1286726-04-2](/img/structure/B2888883.png)

N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound containing a thiazole ring fused with a pyrimidine ring . Thiazolo[3,2-a]pyrimidines have been studied for their wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-HT2a receptor antagonistic activities .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiazolo[3,2-a]pyrimidine core and the specific substituents attached to it. For example, if the compound contains an active methylene group (C2H2), it could be highly reactive toward various electrophilic reagents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, including derivatives similar to the compound , have been synthesized and characterized. These compounds have shown significant anti-inflammatory and analgesic activities, highlighting their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anti-Inflammatory Activities

- New pyrimidine and thiophene derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. These studies contribute to understanding the broader applications of such compounds in treating infections and inflammation (Lahsasni et al., 2018).

Antiviral Properties

- Benzamide-based aminopyrazoles and their derivatives have been synthesized and tested for their anti-influenza A virus activities. Some compounds exhibited significant antiviral activities, suggesting potential use in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Potential

- Various novel derivatives have been synthesized and evaluated for anticancer activities. Some of these derivatives showed promising results against multiple cancer cell lines, indicating their potential as anticancer agents (Verma & Verma, 2022).

Supramolecular Architecture

- Ethyl phosphonamidate and ethyl phosphonate derivatives incorporating azaheterocyclic phosphonates were characterized through X-ray diffraction analysis. These studies offer insights into the molecular structures and interactions of these compounds (Pietrzak et al., 2018).

Antioxidant Properties

- Thiazole derivatives have been studied for their prooxidant and antioxidant effects on the liver homogenate of healthy and tumor-bearing mice. This research provides valuable information regarding the safety and potential therapeutic applications of these compounds (Shalai et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-10-8-14(24)23-11(9-26-16(23)22-10)6-7-21-15(25)12-4-2-3-5-13(12)17(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOUIZGLJXZIOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

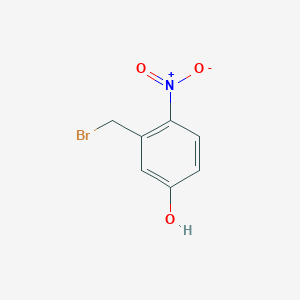

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)

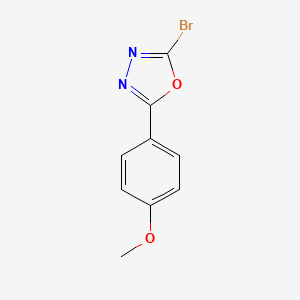

![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)

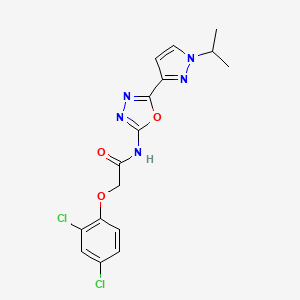

![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)

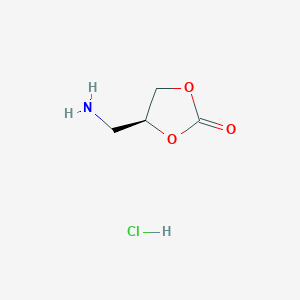

![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)